Manganese;octadecanoic acid

Description

Significance of Manganese Octadecanoate in Advanced Materials Science and Engineering

Manganese octadecanoate has emerged as a critical component in the development of advanced materials, primarily due to its role as a pro-oxidant additive and as a precursor for synthesizing sophisticated nanomaterials.

One of the most significant applications of manganese octadecanoate is in the field of polymer science, where it is utilized as a pro-oxidant to accelerate the degradation of polymers such as high-density polyethylene (B3416737) (HDPE) and low-density polyethylene (LDPE). epa.govresearchgate.netuad.ac.id This is particularly relevant in the context of developing oxo-biodegradable plastics, which are designed to break down more rapidly in the environment. The addition of manganese stearate (B1226849) to polyethylene films has been shown to significantly enhance their degradation under thermal and photo-oxidative stress. epa.gov Studies have demonstrated that the rate of degradation is proportional to the concentration of the manganese stearate additive. researchgate.netuad.ac.id For instance, the inclusion of manganese stearate in HDPE leads to a notable decrease in the material's thermal stability and average molecular weight after accelerated weathering. researchgate.netuad.ac.id

The compound's utility extends to the synthesis of advanced nanomaterials. Manganese stearate serves as a precursor for the creation of manganese oxide (MnO and Mn3O4) and manganese ferrite (B1171679) (MnFe2O4) nanoparticles. nih.govd-nb.info These nanoparticles exhibit promising properties for a range of applications, including catalysis and biomedical imaging. eurekalert.orgmdpi.com For example, manganese oxide nanoparticles synthesized from manganese stearate have shown potential as catalysts in the oxidation of alcohols. d-nb.info

Furthermore, manganese stearate is instrumental in the synthesis of single-molecule magnets (SMMs), such as Mn12-stearate. researchgate.netnih.govmdpi.com These molecules exhibit magnetic hysteresis, a property that makes them potential candidates for high-density data storage and quantum computing. researchgate.netifj.edu.pl The use of stearate ligands allows for the separation of individual magnetic molecules on a substrate, enabling detailed investigation of their magnetic properties. nih.govmdpi.com

Interactive Table 1: Effect of Manganese Stearate on the Properties of High-Density Polyethylene (HDPE)

| Concentration of Manganese Stearate (wt%) | Change in Tensile Strength after 1000h Weathering | Change in Strain at Break after 1000h Weathering | Reduction in Average Molecular Weight (Mv) after 1000h Weathering |

| 0 (Pure HDPE) | - | ~65.19% loss | ~42.53% reduction |

| 0.2 | - | ~85.79% loss | - |

| 1.0 | - | ~96.33% loss | Significant reduction |

Data sourced from studies on the degradation of HDPE containing manganese stearate under accelerated weathering conditions. uad.ac.id

Historical Development and Evolution of Research on Manganese Carboxylates

The use of metal carboxylates, the broader class of compounds to which manganese octadecanoate belongs, has a long history. Their application as drying agents, or siccatives, in paints and varnishes dates back centuries. Manganese carboxylates, in particular, have been recognized for their catalytic activity in the oxidative drying process of oil-based coatings.

The systematic study and industrial application of metal carboxylates gained momentum in the early 20th century. While the element manganese was first isolated in the 1770s, its use in various applications evolved over time. wikipedia.org Patents for using manganese in steelmaking were granted as early as 1799. libretexts.org The development of modern driers began in the early 1920s with the preparation of metal naphthenates. Today, driers based on synthetic acids like 2-ethylhexanoic acid are common.

Initially, lead-based driers were widely used, but due to toxicity concerns, alternatives were sought. nih.gov Manganese carboxylates offered an effective, albeit sometimes color-imparting, alternative. nih.gov Research has continued to refine the use of manganese and other metal carboxylates in coatings, focusing on improving drying efficiency and reducing environmental impact. In recent years, there has been a push to develop cobalt-free driers, further elevating the importance of manganese-based alternatives.

The research focus on manganese carboxylates has also expanded significantly beyond their traditional use as driers. The latter half of the 20th century and the beginning of the 21st century have seen a surge in research exploring their role in materials science, catalysis, and nanotechnology, as highlighted in the previous section. This evolution reflects a deeper understanding of the chemical and physical properties of these compounds and their potential to address contemporary technological challenges.

Interactive Table 2: Timeline of Key Developments Related to Manganese and its Carboxylates

| Year/Period | Development | Significance |

| 1770s | Isolation of Manganese | Foundational discovery for all subsequent manganese chemistry. wikipedia.org |

| 1799 | First patents for manganese in steelmaking | Early industrial application of manganese. libretexts.org |

| Early 1920s | Development of metal naphthenate driers | Beginning of modern drier technology for paints. |

| Late 20th/Early 21st Century | Use of manganese stearate as a polymer pro-oxidant | Application in creating degradable plastics. epa.govresearchgate.netuad.ac.id |

| Early 21st Century | Synthesis of nanoparticles from manganese stearate | Advancements in nanotechnology and catalysis. d-nb.infoeurekalert.org |

| 2000s-Present | Research into Mn12-stearate single-molecule magnets | Cutting-edge research in materials for data storage and quantum computing. researchgate.netnih.govmdpi.comifj.edu.pl |

Compound Names Mentioned in this Article

| Common Name | IUPAC Name | Other Names |

| Manganese octadecanoate | Manganese(II) octadecanoate | Manganese stearate, Manganese(II) stearate, Manganese distearate |

| High-Density Polyethylene | - | HDPE |

| Low-Density Polyethylene | - | LDPE |

| Manganese oxide | Manganese(II) oxide / Manganese(IV) oxide | MnO / MnO2 |

| Manganese ferrite | - | MnFe2O4 |

| Mn12-stearate | - | - |

| 2-ethylhexanoic acid | 2-ethylhexanoic acid | - |

Properties

Molecular Formula |

C36H72MnO4 |

|---|---|

Molecular Weight |

623.9 g/mol |

IUPAC Name |

manganese;octadecanoic acid |

InChI |

InChI=1S/2C18H36O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |

InChI Key |

NRBGCDYSOHFFIC-UHFFFAOYSA-N |

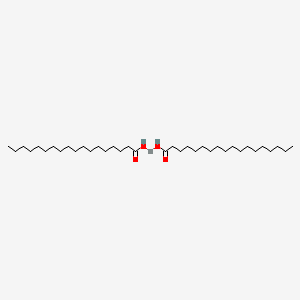

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Mn] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Manganese Stearate

Conventional Synthetic Routes for Manganese(II) Stearate (B1226849)

Conventional methods for synthesizing manganese(II) stearate are well-established, primarily relying on precipitation reactions in various solvents. These routes are valued for their reliability and scalability.

The most common method for preparing manganese stearate is through a metathesis reaction, also known as a double decomposition or precipitation method. acs.orgresearchgate.net This process is typically conducted in two main steps. First, stearic acid is saponified with a base, commonly sodium hydroxide, in an aqueous or alcohol solution to produce an alkali metal stearate, such as sodium stearate. docsdrive.com In the second step, a water-soluble manganese salt, typically manganese(II) chloride, is added to the solution. atamanchemicals.comdocsdrive.com This leads to a precipitation reaction where the manganese ions displace the sodium ions, forming the insoluble manganese stearate, which can then be separated by filtration. researchgate.net

Saponification: C₁₇H₃₅COOH (Stearic Acid) + NaOH (Sodium Hydroxide) → C₁₇H₃₅COONa (Sodium Stearate) + H₂O

Metathesis: 2 C₁₇H₃₅COONa (Sodium Stearate) + MnCl₂ (Manganese Chloride) → Mn(C₁₇H₃₅COO)₂ (Manganese Stearate)↓ + 2 NaCl

Reaction conditions are critical for achieving a high yield and desired product quality. The reactions are typically carried out at elevated temperatures, often between 80-85°C, to ensure the fatty acid is molten and to facilitate the reaction kinetics. docsdrive.com After precipitation, the solid manganese stearate is thoroughly washed, usually with hot water, to remove byproducts like sodium chloride, and then dried. docsdrive.com

| Parameter | Condition | Purpose | Reference |

| Reaction Type | Metathesis (Precipitation) | To form insoluble manganese stearate from soluble precursors. | researchgate.netdocsdrive.com |

| Step 1 Reactants | Stearic Acid, Sodium Hydroxide | To form the intermediate sodium stearate. | docsdrive.com |

| Step 2 Reactants | Sodium Stearate, Manganese(II) Chloride | To precipitate the final manganese stearate product. | docsdrive.com |

| Solvent | Aqueous or Alcohol Solution | To dissolve reactants and facilitate the reaction. | docsdrive.com |

| Temperature | 80-85°C | To ensure reactants are in a liquid phase and increase reaction rate. | docsdrive.com |

| Post-Processing | Filtration, Washing, Drying | To isolate and purify the final product. | researchgate.netdocsdrive.com |

Manganese stearate serves as a crucial precursor in the synthesis of manganese-based nanomaterials, particularly manganese oxide (MnO) nanoparticles. atamanchemicals.comnih.gov In these applications, the manganese stearate is often used in in situ thermal decomposition or hydro/solvothermal methods. jove.comnih.gov During thermal decomposition, manganese stearate is heated in a high-boiling point organic solvent, which causes it to decompose and form MnO nanocrystals. nih.govjove.com

This technique allows for precise control over the resulting nanoparticles' size and morphology by adjusting parameters such as reaction time, temperature, and the types of solvents and stabilizing agents used. nih.govjove.com For instance, in a hydro/solvothermal synthesis, manganese(II) stearate is heated in a sealed vessel (autoclave) to temperatures between 120-200°C for several hours, yielding nanoparticles with a narrow size distribution. jove.comnih.gov The long hydrocarbon chains of the stearate ligand play a role in stabilizing the nanoparticles as they form, preventing aggregation.

| Nanomaterial Synthesis Method | Role of Manganese Stearate | Key Parameters | Reference |

| Thermal Decomposition | Manganese Precursor | Temperature (180–360°C), Reaction Time, Solvents, Stabilizing Agents | nih.govjove.com |

| Hydro/solvothermal Synthesis | Manganese Precursor | Temperature (120–200°C), Reaction Time, Pressure (in sealed vessel) | jove.com |

Catalytic and One-Pot Synthesis Approaches for Metal Fatty Acid Salts

While conventional methods are effective, research has explored more efficient synthetic routes. One-pot synthesis offers a streamlined alternative to the multi-step precipitation process. acs.org A notable approach involves the use of the non-ionic, non-coordinating base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. acs.org This method allows for the direct reaction of a metal salt with a fatty acid in a single step, achieving high yields of the corresponding metal fatty acid salt. acs.org

This catalytic, one-pot approach is advantageous as it can simplify the production process, reduce waste, and potentially lower energy consumption compared to traditional methods that require separate saponification and precipitation steps. acs.orggoogle.com Such methods are part of a broader effort to develop more sustainable and cost-effective routes for producing metallic soaps. researchgate.netgoogle.com

Stoichiometric Control and Purity Assessment in Manganese Stearate Synthesis

Achieving high purity is essential for the performance of manganese stearate in its various applications. Stoichiometric control is a fundamental aspect of the synthesis process, particularly in metathesis reactions. docsdrive.com Reacting the carboxylic acid and the base in the correct stoichiometric ratio is crucial for the complete formation of the sodium stearate intermediate. docsdrive.com Similarly, the subsequent reaction with the manganese salt must be stoichiometrically balanced to ensure full conversion to manganese stearate and to minimize unreacted precursors in the final product.

The purity of the synthesized manganese stearate is assessed through various characterization techniques. After synthesis, the product is typically a pale pink powder that is insoluble in water. wikipedia.orgdocsdrive.com

Washing and Drying: A critical purification step involves washing the precipitate to remove soluble impurities, followed by drying in an oven, often under vacuum, to remove residual water and solvents. docsdrive.com

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the product. docsdrive.com A sharp and specific melting point is a key indicator of purity. For manganese stearate, the melting point is reported to be in the range of 100-115°C. atamanchemicals.comdocsdrive.com

Spectroscopy: Infrared (IR) spectroscopy can be used to confirm the formation of the metal carboxylate by identifying the characteristic absorption bands of the carboxylate group coordinated to the manganese ion. nih.gov

| Analysis Technique | Parameter Measured | Indication of Purity | Reference |

| Visual Inspection | Color and Form | Pale pink powder. | wikipedia.org |

| Solubility Test | Solubility in Water | Product should be insoluble. | docsdrive.com |

| Differential Scanning Calorimetry (DSC) | Melting Point | A sharp melting peak around 114.69°C. | docsdrive.com |

| Thermogravimetric Analysis (TGA) | Thermal Stability/Decomposition Temp. | Confirms stability at specific processing temperatures. | docsdrive.com |

| Infrared (IR) Spectroscopy | Functional Groups | Presence of carboxylate-metal bond absorption peaks. | nih.gov |

Structural Characterization and Coordination Chemistry of Manganese Octadecanoate

Ligand Coordination Environment and Geometry in Manganese Stearate (B1226849) Complexes

In manganese stearate complexes, the stearate ligands coordinate to the manganese(II) ion through their carboxylate groups. The coordination can result in various geometries, which are influenced by factors such as the method of synthesis and the physical state of the compound. While a definitive crystal structure of simple manganese stearate remains to be fully elucidated due to difficulties in obtaining suitable single crystals, studies on related manganese carboxylate complexes and spectroscopic data provide insights into the coordination environment. researchgate.net

In more complex structures, such as the Mn12-stearate nanomagnet, the stearate ligands, along with acetate (B1210297) and water molecules, coordinate to a central core of twelve manganese atoms. researchgate.net The carboxylate groups of the stearate ligands can adopt different binding modes, including bidentate coordination, where both oxygen atoms of the carboxylate group bond to a manganese ion. researchgate.net

Supramolecular Architectures and Polymeric Aggregates

Manganese stearate has a propensity to form supramolecular architectures and polymeric aggregates. These structures are often driven by the interactions between the long hydrocarbon chains of the stearate ligands and the coordination of the manganese ions. In the solid state, manganese stearate can form layered structures, as observed in Langmuir-Blodgett films. ibm.comresearchgate.net In these films, the manganese ions can be arranged in two-dimensional sheets, separated by the long alkyl chains of the stearate molecules. researchgate.net This arrangement can lead to the formation of well-ordered multilayer films. saha.ac.in

The aggregation behavior of manganese stearate is also evident in its solubility characteristics. While it is insoluble in water, it can show solubility in certain organic solvents, which can be attributed to the formation of aggregates or micellar structures. wikipedia.orgdocsdrive.com In some instances, fatty acid-modified manganese clusters, like Mn12-stearate, can self-assemble into vesicular structures in organic media, forming a sandwich-like arrangement with the manganese cluster core separated by two layers of alkyl chains. researchgate.net

Spectroscopic Investigations of Molecular and Electronic Structure

Vibrational Spectroscopy (FTIR, ATR) for Carboxylate Binding Modes

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) and Attenuated Total Reflectance (ATR) spectroscopy, is a powerful tool for probing the coordination of the carboxylate group in manganese stearate. aip.orgmdpi.comnih.gov The key spectral regions of interest are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. mdpi.com

The positions of these bands are sensitive to the coordination mode of the carboxylate ligand. mdpi.com For instance, in a synthesized manganese stearate sample, an absorption peak around 1560 cm⁻¹ was attributed to the asymmetric vibration of the C-O functional group bound to the manganese ion. aip.org In another study, two doublets for the asymmetric and symmetric carboxylate stretching vibrations were observed at 1564, 1552 cm⁻¹ and 1471, 1462 cm⁻¹, respectively. beilstein-journals.org The difference between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the nature of the coordination (e.g., monodentate, bidentate, bridging). nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric COO⁻ Stretch | ~1560 | aip.org |

| Asymmetric COO⁻ Stretch | 1564, 1552 | beilstein-journals.org |

| Symmetric COO⁻ Stretch | 1471, 1462 | beilstein-journals.org |

Elemental Analysis and Spectroscopic Signatures (e.g., EDS)

Elemental analysis techniques, such as Energy-Dispersive X-ray Spectroscopy (EDS), are used to determine the elemental composition of manganese stearate. aip.org In one analysis of a manganese stearate pro-oxidant additive, the elemental composition was found to be approximately 7.11% manganese, 89.29% carbon, and 2.79% oxygen. aip.org It is important to note that EDS cannot detect lighter elements like hydrogen, so the molecular formula cannot be determined solely from this technique. aip.org These elemental analysis methods are crucial for confirming the presence of manganese and for quality control in the synthesis of manganese stearate. iaea.org

| Element | Weight Percentage (%) | Reference |

|---|---|---|

| Manganese (Mn) | 7.11 | aip.org |

| Carbon (C) | 89.29 | aip.org |

| Oxygen (O) | 2.79 | aip.org |

X-ray Diffraction Studies of Crystalline and Ordered Phases

X-ray diffraction (XRD) is a fundamental technique for investigating the crystalline and ordered phases of manganese stearate. researchgate.net Powder XRD studies have confirmed the crystalline nature of synthesized manganese stearate, although obtaining single crystals for a complete structure determination has proven challenging. researchgate.net

Studies on Langmuir-Blodgett films of manganese stearate using high-resolution X-ray diffraction have revealed detailed information about their layered structure. ibm.com These studies have shown that it is possible to distinguish Bragg peaks and subsidiary maxima in the diffraction patterns, which can be quantitatively explained by the interference of X-rays reflected from the layers. ibm.com Grazing incidence X-ray diffraction (GIXD) measurements on manganese stearate Langmuir-Blodgett films have indicated a distorted hexagonal in-plane structure of the molecules. saha.ac.in These advanced diffraction techniques provide valuable insights into the long-range order and packing of molecules in thin films and crystalline powders of manganese stearate.

Self-Assembly Phenomena and Micellar Aggregation in Organic Solvents

Manganese stearate exhibits self-assembly phenomena, particularly in organic solvents where it has limited solubility. docsdrive.com This can lead to the formation of aggregates and micellar structures. The amphiphilic nature of the stearate ligand, with its polar carboxylate head and long nonpolar hydrocarbon tail, drives this behavior.

In the context of more complex systems, such as fatty acid-modified Mn12 clusters, self-assembly into vesicular structures has been observed in organic media. researchgate.net For simpler manganese stearate, while detailed studies on its critical micelle concentration (CMC) are not as prevalent as for common surfactants, its aggregation behavior is inferred from its physical properties and applications. For instance, the dispersion and function of manganese stearate as a pro-oxidant additive in polymers are related to its ability to form aggregates within the polymer matrix. The study of micellar aggregation is crucial for understanding its behavior in various applications, from catalysis to materials science.

Mechanistic Studies of Manganese Stearate in Polymer Degradation

Pro-oxidant Activity of Manganese Stearate (B1226849) in Polyolefin Degradation

Manganese stearate is recognized for its capacity to enhance the degradation of polyolefins, a family of polymers that includes polyethylene (B3416737) and polypropylene (B1209903). nih.gov As a pro-oxidant, it facilitates and accelerates the oxidation of the polymer matrix, leading to a reduction in molecular weight and a loss of mechanical properties. acs.org The pro-degradant effect of manganese stearate is generally more pronounced in low-density polyethylene (LDPE) compared to linear low-density polyethylene (LLDPE) and its blends, which is attributed to the higher number of weak branches in LDPE's structure. nih.gov

The incorporation of manganese stearate into high-density polyethylene (HDPE) significantly enhances its degradation under various environmental conditions. acs.org Studies have shown that under accelerated weathering, which combines UV exposure, condensation, and water spray, HDPE containing manganese stearate exhibits a more rapid decline in thermal stability and molecular weight compared to pure HDPE. acs.orgchemrxiv.org This accelerated degradation is directly proportional to the concentration of manganese stearate added to the polymer resin. acs.orgchemrxiv.org

The degradation process is evidenced by several chemical and physical changes in the polymer. Fourier-transform infrared spectroscopy (FTIR) analysis reveals the formation of carbonyl groups as a result of oxidation during accelerated weathering. acs.orgchemrxiv.org A key indicator of degradation is the significant decrease in the strain at break of the material. For instance, while pure HDPE may lose a substantial percentage of its initial strain at break after 1000 hours of accelerated weathering, HDPE samples containing manganese stearate experience a much more dramatic loss. acs.org This embrittlement is a direct consequence of the chain scission reactions promoted by the pro-oxidant.

The effect of manganese stearate on the thermo-oxidative degradation of HDPE has been investigated at various temperatures. While the concentration of manganese stearate may not significantly affect the maximum degradation levels, it can reduce the induction time for the formation of carbonyl groups. researchgate.net Deconvolution of the carbonyl region in IR spectra indicates an increase in the concentration of various oxidized functional groups, such as ketones, carboxylic acids, and lactones, in the presence of manganese stearate. researchgate.net

Interactive Data Table: Effect of Manganese Stearate on HDPE Properties after 1000 hours of Accelerated Weathering

| Sample Composition | Initial Strain at Break (%) | Final Strain at Break (%) | % Loss in Strain at Break |

| Pure HDPE | 100 | 34.81 | 65.19 |

| HDPE + 0.2 wt% Mn Stearate | 100 | 14.21 | 85.79 |

| HDPE + 1.0 wt% Mn Stearate | 100 | 3.67 | 96.33 |

Data compiled from studies on the accelerated weathering of HDPE. The values represent a significant decline in mechanical properties with increasing concentrations of manganese stearate.

Manganese stearate also acts as a pro-oxidant in linear low-density polyethylene (LLDPE), although its degradative effect is comparatively less pronounced than in LDPE. nih.gov The inclusion of manganese stearate in LLDPE films leads to an accelerated reduction in mechanical properties, such as tensile strength and elongation at break, upon exposure to degradative conditions like UV radiation and heat. nih.gov The extent of degradation is dependent on the concentration of the manganese stearate additive. osti.gov

Studies comparing the degradation of LLDPE with other polyethylenes have shown that the HDPE matrix is generally less efficiently oxidized than the LLDPE matrix when a pro-oxidant is present. osti.gov This suggests that the molecular architecture of the polymer plays a crucial role in its susceptibility to pro-oxidant-accelerated degradation.

Fundamental Mechanisms of Manganese Stearate-Initiated Degradation

The pro-oxidant activity of manganese stearate is rooted in its ability to catalyze the chemical reactions that lead to the breakdown of polymer chains. These mechanisms are primarily centered around the generation of free radicals and the decomposition of hydroperoxides, which are key intermediates in the oxidative degradation of polymers.

In the presence of ultraviolet (UV) light, manganese stearate can act as a photo-oxidant, initiating and accelerating the degradation of polyethylene. nih.gov While some studies suggest that iron stearate is a more effective photo-oxidation aid, manganese stearate still plays a significant role, particularly in initiating both photo-oxidative and thermo-oxidative degradation pathways. nih.govrsc.org

During photo-oxidation, the absorption of UV radiation leads to the formation of free radicals in the polymer. Manganese stearate can enhance this process by facilitating the generation of additional radicals. The degradation process under accelerated weathering, where UV light is a major contributor, is often concentrated on the surface of the polymer samples. acs.org

Manganese stearate is a particularly effective catalyst for the thermo-oxidative degradation of polyolefins. rsc.org At elevated temperatures, in the presence of oxygen, the polymer undergoes a series of oxidation reactions. Manganese stearate accelerates this process, and its efficiency as a pro-degradant in thermo-oxidative degradation has been shown to follow the order: cobalt > manganese > iron. nih.gov

The catalytic activity of manganese stearate in thermo-oxidative degradation is evident from the increased rate of formation of carbonyl groups and the reduction in the polymer's molecular weight. researchgate.net Even at moderate temperatures, the presence of manganese stearate can significantly shorten the time required for the onset of oxidation. researchgate.net

The core of manganese stearate's pro-oxidant activity lies in its ability to catalyze the decomposition of hydroperoxides (ROOH), which are formed during the initial stages of polymer oxidation. researchgate.net This catalytic decomposition generates highly reactive free radicals that propagate the degradation chain reaction.

The mechanism involves a redox cycle of the manganese ion. The manganese in manganese stearate, typically in the Mn(II) state, reacts with hydroperoxides to generate radicals. The generally accepted mechanism involves the following reactions:

Initiation: The process starts with the formation of alkyl radicals (R•) from the polymer chain (RH) due to heat, UV light, or mechanical stress.

RH → R• + H•

Propagation: The alkyl radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain to form a hydroperoxide (ROOH) and a new alkyl radical.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Catalytic Decomposition of Hydroperoxides: This is the key step where manganese stearate accelerates degradation. The manganese ion cycles between its Mn²⁺ and Mn³⁺ oxidation states, catalyzing the breakdown of hydroperoxides into more reactive radicals, such as alkoxy (RO•) and peroxy (ROO•) radicals.

Mn²⁺ + ROOH → Mn³⁺ + RO• + OH⁻

Mn³⁺ + ROOH → Mn²⁺ + ROO• + H⁺

Synergistic Effects of Manganese Stearate with Co-additives in Polymer Systems

One notable combination involves manganese stearate with iron stearate and cerium stearate. This trivalent system has been shown to create a powerful synergistic effect that boosts the photodegradation efficiency of plastic products while helping to maintain their original properties nanotrun.com. The synergy between different metal stearates, such as those of iron, cobalt, and manganese, is particularly effective in accelerating the degradation of polyolefins like polyethylene mdpi.comvjs.ac.vn. This enhanced activity is attributed to the different roles each metal plays in the initiation and propagation stages of oxidation. For instance, while some metal ions are more effective at initiating photo-oxidative degradation, others may be more active in thermo-oxidative processes mdpi.com.

The interaction of manganese stearate is not limited to other metal carboxylates. Studies have also investigated its combination with phenolic antioxidants. In polypropylene films, the presence of manganese stearate was found to alter the stabilization efficiency of phenolic antioxidants nsmsi.irresearchgate.netcivilica.comresearchgate.net. By adjusting the weight ratio of manganese stearate to the antioxidant, it is possible to design a material that remains stable during its service life but undergoes rapid thermal oxidation afterward nsmsi.irresearchgate.net. For example, a formulation containing 0.1 wt% of manganese stearate and 0.35 wt% of a phenolic antioxidant was identified as suitable for creating an oxo-biodegradable product with a controlled service life nsmsi.ir.

Furthermore, in blends of Low-Density Polyethylene (LDPE) and thermoplastic starch, the combination of manganese(II) stearate with citric acid was observed to affect the material's properties. However, in this specific system, the interaction led to a decrease in mechanical properties when compared to blends containing stearic acid dergipark.org.tr. This highlights the complexity of synergistic and antagonistic effects, which are highly dependent on the specific polymer system and the nature of the co-additives involved.

Monitoring Polymeric Structural and Morphological Changes During Degradation

The degradation process induced by manganese stearate involves significant alterations to the polymer's chemical structure and physical morphology. These changes are critical indicators of the extent and rate of degradation and are monitored using various analytical techniques.

Evolution of Carbonyl Functional Group Indices

A primary indicator of the oxidative degradation of polymers is the formation of carbonyl groups (-C=O) within the polymer chains. The concentration of these groups, often quantified as the Carbonyl Index (CI), is a direct measure of the extent of oxidation. Fourier Transform Infrared (FTIR) spectroscopy is a standard technique used to monitor the evolution of the carbonyl peak, typically found in the region of 1700-1800 cm⁻¹ researchgate.net.

In studies on High-Density Polyethylene (HDPE) containing manganese stearate, FTIR analysis revealed a marked increase in carbonyl groups during accelerated weathering researchgate.netuad.ac.id. The presence of manganese stearate accelerates the decomposition of hydroperoxides, which leads to the formation of ketone and aldehyde groups through β-scission researchgate.net. This accelerated formation of carbonyl functionalities confirms that manganese stearate acts as an effective oxo-degradant researchgate.net.

The rate of carbonyl group formation is dependent on the concentration of manganese stearate. Research indicates that increasing the concentration of manganese stearate can reduce the induction time for carbonyl formation, although it may not significantly affect the maximum degradation level achieved researchgate.net. Deconvolution of the carbonyl region in IR spectra shows that the addition of manganese results in an increased concentration of various oxidized functional groups, including ketones, carboxylic acids, and lactones researchgate.net.

Table 1: Carbonyl Index (CI) Evolution in HDPE with Manganese Stearate This table illustrates the typical trend of increasing Carbonyl Index over time during accelerated weathering for High-Density Polyethylene (HDPE) with and without manganese stearate (MS). The data is representative of findings where the presence of the pro-oxidant accelerates oxidation.

| Exposure Time (hours) | HDPE (Pure) - Carbonyl Index | HDPE + 1% MS - Carbonyl Index |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 250 | 0.05 | 0.20 |

| 500 | 0.12 | 0.45 |

| 750 | 0.20 | 0.75 |

| 1000 | 0.30 | 1.10 |

Changes in Polymer Molecular Weight and Distribution

The degradation of polymers is fundamentally characterized by the scission of long polymer chains, leading to a reduction in molecular weight and a change in its distribution mdpi.com. This is a crucial step, as lower molecular weight fragments are more susceptible to further degradation and eventual assimilation by microorganisms mdpi.com.

The presence of manganese stearate significantly accelerates the decrease in the average molecular weight of polymers like HDPE during degradation processes researchgate.netuad.ac.id. Studies have shown a dramatic decrease in the molecular weight of HDPE samples containing manganese stearate compared to pure HDPE when subjected to accelerated weathering researchgate.net. The extent of this reduction is directly correlated with the concentration of the manganese stearate additive; higher concentrations lead to a more pronounced decrease in molecular weight researchgate.netump.edu.my. This chain scission is a consequence of reactions such as the β-scission of alkoxy radicals, which are promoted by the pro-oxidant mdpi.com.

Table 2: Molecular Weight Reduction in HDPE with Manganese Stearate This table represents the decrease in viscosity average molecular weight (Mv) for HDPE samples with different concentrations of manganese stearate (MS) after 1000 hours of accelerated weathering, based on typical research findings.

| Sample Composition | Initial Mv (g/mol) | Mv after 1000h (g/mol) | % Decrease in Mv |

|---|---|---|---|

| Pure HDPE | 150,000 | 120,000 | 20% |

| HDPE + 0.2% MS | 150,000 | 60,000 | 60% |

| HDPE + 1.0% MS | 150,000 | 37,500 | 75% |

Surface Morphology and Microstructure Alterations (e.g., SEM)

The chemical changes occurring within the polymer are accompanied by significant alterations to its physical surface and microstructure. Scanning Electron Microscopy (SEM) is a powerful tool for visualizing these morphological changes, providing direct evidence of the degradation process biotechrep.ir.

Applications of Manganese Stearate in Nanomaterial Synthesis and Functional Devices

Utilization as a Precursor for Manganese Oxide Nanoparticles (MnO NPs)

Manganese stearate (B1226849) is a commonly employed precursor in the synthesis of manganese oxide nanoparticles (MnO NPs) through methods such as thermal decomposition and hydrothermal synthesis. nih.govnih.gov The stearate ligands play a crucial role in controlling the nucleation and growth of the nanocrystals, influencing their final size, shape, and surface properties. mdpi.com

Controlled Synthesis of MnO Nanocrystal Morphologies

The thermal decomposition of manganese stearate, often in the presence of coordinating solvents and surfactants, provides a robust method for the controlled synthesis of MnO nanocrystals with various morphologies. The long hydrocarbon chains of the stearate ligands act as capping agents, stabilizing the growing nanoparticles and preventing their aggregation. This capping effect is instrumental in directing the shape of the nanocrystals.

Research has demonstrated that by carefully selecting the reaction parameters, such as temperature, reaction time, and the type of surfactants used in conjunction with the manganese precursor, it is possible to tune the morphology of the resulting MnO nanoparticles. For instance, the use of long-chain carboxylic acids, like stearic acid, as ligands can lead to the formation of monodisperse spherical nanocrystals. The diameter of these spherical nanoparticles can be controlled by varying the chain length of the carboxylic acid used. mdpi.com

Furthermore, by modifying the synthesis conditions, other well-defined shapes can be achieved. For example, the introduction of certain alcohols during the thermal decomposition of a manganese-oleate complex, which is structurally similar to manganese stearate, can induce the formation of tetrahedral MnO nanocrystals. mdpi.com The ability to control the morphology of MnO nanocrystals is critical as their physical and chemical properties are often shape-dependent.

Table 1: Influence of Synthesis Parameters on MnO Nanocrystal Morphology

| Parameter | Effect on Morphology |

| Ligand Chain Length | Influences the diameter of spherical nanocrystals. |

| Additives (e.g., alcohols) | Can induce the formation of different shapes, such as tetrahedra. |

| Reaction Temperature | Affects the size and crystallinity of the nanoparticles. |

| Reaction Time | Can influence the final size and phase of the nanocrystals. |

Formation of Mixed-Phase Manganese Oxide Nanostructures

Manganese can exist in various oxidation states, leading to the formation of different manganese oxides, such as MnO, Mn₂O₃, and Mn₃O₄. Manganese stearate can be utilized as a precursor to synthesize not only pure-phase MnO nanoparticles but also mixed-phase nanostructures.

The controlled oxidation of MnO nanoparticles, initially synthesized from manganese stearate, can lead to the formation of core-shell structures, such as MnO/Mn₃O₄. This transformation involves the partial oxidation of the MnO core to form a Mn₃O₄ shell. mdpi.com This process allows for the creation of heterostructured nanoparticles with potentially enhanced magnetic or catalytic properties.

Moreover, the reaction conditions during the initial synthesis can be tuned to directly produce mixed-phase nanoparticles. For example, shorter aging times during the thermal decomposition of manganese precursors have been shown to result in a mixture of MnO and Mn₃O₄ phases. nih.gov The ability to generate mixed-phase manganese oxide nanostructures opens up possibilities for designing materials with tailored functionalities arising from the synergistic effects between the different oxide phases.

Role in the Synthesis of Other Manganese-Containing Nanostructures (e.g., MnSe Nanoclusters)

While the use of manganese stearate is well-documented for the synthesis of manganese oxides, its application as a direct precursor for other manganese-containing nanostructures, such as manganese selenide (B1212193) (MnSe), is not as extensively reported in the available literature. Standard synthesis routes for MnSe nanostructures often employ other manganese precursors like manganese chloride or manganese acetate (B1210297). cyberleninka.ru However, the principles of using metal-carboxylate precursors in nanoparticle synthesis suggest that manganese stearate could potentially be adapted for the synthesis of MnSe and other manganese chalcogenide nanoparticles, likely in a high-temperature reaction with a selenium precursor in a coordinating solvent. The stearate ligand would be expected to play a similar role in controlling the growth and stabilization of the resulting nanoclusters.

Integration into Advanced Material Architectures (e.g., Core-Shell Systems, Langmuir-Blodgett Films)

Beyond its role as a precursor, manganese stearate can be directly incorporated into more complex and functional material architectures.

Core-Shell Systems: In the synthesis of core-shell nanoparticles, a shell of one material is grown onto a pre-existing core nanoparticle of another material. mdpi.com While direct use of manganese stearate as a shell precursor is not widely detailed, the stearate ligands can function as surfactants or capping agents to facilitate the formation of a shell around a core nanoparticle. mdpi.com The long hydrocarbon chains can mediate the interaction between the core and the shell precursors, influencing the uniformity and thickness of the shell.

Langmuir-Blodgett Films: Manganese stearate is an excellent candidate for the fabrication of Langmuir-Blodgett (LB) films. elsevierpure.commdpi.com The amphiphilic nature of the stearate molecule, with its hydrophilic carboxylate head group coordinated to the manganese ion and its long hydrophobic hydrocarbon tail, allows for the formation of a stable monolayer at the air-water interface. mdpi.com This monolayer can then be transferred layer-by-layer onto a solid substrate to build up a highly ordered, multi-layered thin film. elsevierpure.com

The process involves dissolving manganese stearate in a volatile solvent and spreading it on a water subphase. The hydrophilic heads orient towards the water, while the hydrophobic tails point towards the air. By compressing this monolayer with a barrier, a condensed and ordered film is formed. This film can then be deposited onto a substrate by vertically dipping and withdrawing it through the monolayer. The resulting Langmuir-Blodgett films of manganese stearate have a well-defined layered structure and can be used in various applications, including as sensitive coatings for sensors. mdpi.com

Catalytic Functions of Manganese Stearate in Chemical Transformations

Catalytic Role in Waste Plastic Pyrolysis for Olefin Production

The thermal decomposition of waste plastics, known as pyrolysis, is a promising method for converting plastic waste into valuable chemical feedstocks. Among the desired products are olefins (alkenes), which are fundamental building blocks for the chemical industry. Research has shown that the addition of manganese stearate (B1226849) as a catalyst can significantly influence the composition of the resulting pyrolysis oil, specifically increasing the concentration of olefins.

In studies investigating the pyrolysis of polyolefins, the introduction of manganese stearate has been shown to enhance the generation of unsaturated hydrocarbons. Its oxidative properties are believed to promote the formation of olefins during the thermal degradation process. For instance, in the pyrolysis of waste plastics, the addition of 5 wt% manganese stearate resulted in a notable increase in the olefin content of the produced oil, rising to 51.1% compared to a baseline of 40.9% without the catalyst. This catalytic effect is crucial for tailoring the output of pyrolysis to produce upgraded feedstocks suitable for further chemical processing.

The table below summarizes the effect of manganese stearate on olefin content during waste plastic pyrolysis, based on gas chromatography-mass spectrometry (GC-MS) analysis of the resulting oil.

Table 1: Effect of Manganese Stearate on Olefin Content in Pyrolysis Oil

| Catalytic Additive | Feedstock | Olefin Content (%) |

|---|---|---|

| None (Blank) | Waste Plastics | 40.9 |

This catalytic function highlights the potential of manganese stearate in circular economy approaches, transforming low-value plastic waste into high-value chemical products.

Broader Perspectives on Heterogeneous and Homogeneous Catalysis

The catalytic applications of manganese stearate extend beyond pyrolysis and can be understood within the broader contexts of heterogeneous and homogeneous catalysis. The classification depends on whether the catalyst is in the same phase (homogeneous) or a different phase (heterogeneous) as the reactants.

Manganese stearate's physical and chemical properties allow it to function in both capacities. It is a pale pink powder that is insoluble in water but soluble in certain organic solvents and hot oils.

Homogeneous Catalysis:

In non-aqueous, organic reaction media, manganese stearate can dissolve, allowing it to act as a homogeneous catalyst. In this state, the manganese ions are solvated and can readily participate in chemical reactions. The long stearate chains ensure its solubility in hydrocarbon-based solvents, making it compatible with various organic substrates. Manganese stearate is utilized as a catalyst in several types of organic synthesis reactions, including:

Oxidation Reactions: The manganese center can exist in multiple oxidation states, which is a key feature for its role in catalyzing oxidation processes. It can facilitate the oxidation of various organic compounds. For instance, it has been used to catalyze the oxidation of waxes derived from polyethylene (B3416737) to produce fatty acids.

Polymerization and Cross-Linking: It can act as a catalyst or a catalyst precursor in polymerization reactions. The manganese ions can initiate or participate in the polymerization chain reactions or facilitate the cross-linking of polymer chains.

Heterogeneous Catalysis:

When used as a solid powder in a liquid or gas-phase reaction where it does not dissolve, manganese stearate functions as a heterogeneous catalyst. The reactions occur on the surface of the solid catalyst particles. While specific examples in the scientific literature are less detailed than for other manganese compounds like manganese oxides, its use as a solid additive in processes like plastic degradation suggests a heterogeneous mode of action. In such systems, the catalyst's surface area and structure are important factors influencing its activity.

The versatility of manganese stearate, stemming from the reactivity of the manganese ion and the physical properties imparted by the stearate ligands, makes it a relevant compound in the field of catalysis.

Environmental Degradation Pathways of Manganese Stearate in Polymer Systems Excluding Ecotoxicity

Abiotic Degradation Under Simulated Environmental Conditions (e.g., UV, Heat, Mechanical Stress)

The incorporation of manganese stearate (B1226849) into polymers like high-density polyethylene (B3416737) (HDPE) significantly accelerates their degradation when exposed to environmental stressors such as ultraviolet (UV) radiation, heat, and mechanical stress. researchgate.netuad.ac.id This process, known as oxo-degradation, involves the catalytic action of the manganese ion to promote oxidation, leading to chain scission of the polymer backbone. researchgate.netnih.gov

Under UV and Thermal Stress: Studies involving accelerated weathering, which combines UV exposure and thermal conditioning, demonstrate that manganese stearate markedly enhances the degradation of polymers. researchgate.netuad.ac.id The degradation process is primarily initiated through two pathways: photodegradation and thermo-oxidative degradation. ump.edu.mymdpi.com

Photo-oxidation: Manganese stearate acts as a photosensitizer at certain concentrations. nanotrun.com It accelerates the generation of free radicals under UV light, which then react with oxygen to form hydroperoxides. The manganese ions catalyze the decomposition of these unstable hydroperoxides into new radicals (peroxyl and alkoxyl), propagating a chain reaction of polymer oxidation. researchgate.netnih.gov This leads to the formation of carbonyl groups (ketones, aldehydes, carboxylic acids), which is a key indicator of polymer degradation. researchgate.netuad.ac.id

Thermo-oxidation: In the presence of heat, manganese stearate also effectively promotes degradation. mdpi.com Research indicates that manganese stearate has a more pronounced influence under thermo-oxidative conditions compared to some other metal stearates. ippi.ac.ir The thermal energy facilitates the breakdown of the polymer chains through an oxidative mechanism similar to that initiated by UV light, leading to a significant reduction in the polymer's thermal stability. researchgate.netuad.ac.id

The chemical changes are accompanied by significant alterations in the physical and mechanical properties of the polymer. The chain scission events lead to a dramatic decrease in the average molecular weight of the polymer. researchgate.netuad.ac.id Consequently, the material becomes brittle, evidenced by a rapid and significant loss in its mechanical properties, particularly elongation at break. uad.ac.idump.edu.my

The following tables summarize the findings from a study on HDPE with and without manganese stearate after 1000 hours of accelerated weathering.

Table 1: Effect of Manganese Stearate on HDPE Mechanical Properties after 1000h Accelerated Weathering

| Sample Composition | Initial Strain at Break (%) | Strain at Break after 1000h (%) | % Loss of Strain at Break |

|---|---|---|---|

| Pure HDPE | ~100 | ~34.81 | 65.19% |

| HDPE + 0.2 wt% Mn Stearate | ~100 | ~14.21 | 85.79% |

| HDPE + 1.0 wt% Mn Stearate | ~100 | ~3.67 | 96.33% |

Table 2: Effect of Manganese Stearate on HDPE Molecular Weight after 1000h Accelerated Weathering

| Sample Composition | Initial Average Molecular Weight (Mv) | Final Average Molecular Weight (Mv) | % Reduction in Molecular Weight |

|---|---|---|---|

| Pure HDPE | Initial Value | Reduced by 42.53% | 42.53% |

| HDPE + Mn Stearate (various conc.) | Initial Value | Dramatically Decreased | Significantly >42.53% |

Under Mechanical Stress: While UV and heat are primary drivers, manganese stearate can also serve as a lubricant during thermomechanical degradation, such as that experienced during polymer processing or recycling. researchgate.net The mechanical stress, combined with heat, can further promote the auto-oxidation of the polymer.

Interaction with Environmental Matrices and Biodegradation Facilitation

The initial abiotic degradation of polymers containing manganese stearate is a critical precursor to their ultimate biodegradation in environmental matrices like soil or compost. aip.org Long-chain polymers like polyethylene are inherently resistant to microbial attack because their high molecular weight and hydrophobic nature prevent them from being metabolized by microorganisms.

The role of manganese stearate is to facilitate the first step of breaking down these large molecules. The photo- and thermo-oxidative processes described above create shorter, oxidized polymer chains with functional groups like carboxylic acids. researchgate.netaip.org This alteration of the polymer has two significant effects:

Reduced Molecular Weight: The chain scission drastically lowers the molecular weight of the polymer fragments to a level that can be assimilated by microorganisms.

Increased Hydrophilicity: The introduction of polar carbonyl and carboxyl groups makes the polymer surface more hydrophilic, allowing for better attachment of microbial colonies and facilitating enzymatic action.

Once the polymer has been abiotically degraded into a suitable form, it can enter the biotic degradation pathway. In environmental matrices rich in microbial life, such as activated sludge, these smaller, oxidized molecules can be utilized as a carbon source by bacteria and fungi. aip.org Research has demonstrated that HDPE films containing manganese stearate, after being subjected to thermal treatment to initiate oxidation, show a significantly higher percentage of weight loss when incubated with activated sludge compared to untreated polymers. aip.org The biodegradability was observed to improve with higher concentrations of manganese stearate and more intense pre-heating, confirming that the initial abiotic oxidation directly facilitates subsequent biodegradation. aip.org

Therefore, manganese stearate does not make the polymer inherently biodegradable but rather acts as a catalyst that transforms it into a more bio-available material after exposure to environmental elements. This two-stage process—abiotic oxidation followed by biotic degradation—is the key pathway for the environmental breakdown of polymers containing this additive.

Advanced Analytical Techniques and Computational Approaches in Manganese Octadecanoate Research

Advanced Spectroscopic and Chromatographic Characterization Methods (e.g., SEC, GC-MS)

Spectroscopic and chromatographic techniques are fundamental for confirming the chemical identity and purity of manganese octadecanoate and related compounds. While information on Size-Exclusion Chromatography (SEC) is not prominent in the context of this specific compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for its analysis, particularly for the fatty acid component.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is instrumental in the qualitative and quantitative analysis of the fatty acid components of metal soaps like manganese stearate (B1226849). unipi.it Since metal carboxylates are not sufficiently volatile for direct GC analysis, a derivatization step is required. A common approach involves using silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can silylate both free fatty acids and fatty acid carboxylates, converting them into more volatile trimethylsilyl (B98337) esters. unipi.it

The analytical method allows for the precise identification and quantification of the octadecanoate (stearate) and any other fatty acid carboxylates present, such as palmitate, which is often found in commercial grades of stearates. unipi.it The separation is typically performed on a fused silica (B1680970) capillary column, and the mass spectrometer detector provides definitive identification of the eluted compounds based on their mass spectra. unipi.it

| Parameter | Condition |

|---|---|

| Instrument | Agilent 6890N Gas Chromatograph with 5973 Mass Selective Detector |

| Injection Mode | Splitless |

| Injection Temperature | 280 °C |

| Column | HP-5MS (5% diphenyl-95% dimethyl-polysiloxane) |

| Column Dimensions | 30 m length, 0.25 mm i.d., 0.25 μm film thickness |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Other Spectroscopic Methods

In addition to GC-MS, other spectroscopic techniques are vital for characterizing manganese stearate complexes. Fourier-transform infrared (FT-IR), UV-Vis, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to establish the chemical composition and coordination environment of the manganese ion. researchgate.net For instance, Raman spectroscopy can identify characteristic vibrational bands associated with the coordinated carboxylate groups and the long alkyl chains of the stearate ligand. researchgate.net Typical Raman bands for a Mn12-stearate complex are found in the 2800-3100 cm⁻¹ region, corresponding to the stretching vibrations of methyl and methylene (B1212753) groups, and in the 1100-1800 cm⁻¹ region, which includes vibrational modes of the coordinated carboxylate groups. researchgate.net

Thermal Analysis Techniques for Understanding Transition and Decomposition Processes (e.g., TGA, DSC, DTA)

Thermal analysis techniques are essential for determining the stability, decomposition pathways, and phase transitions of manganese octadecanoate. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) provide critical data on how the material behaves with changes in temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. up.ac.za This technique is used to determine the thermal stability of manganese stearate, identify the temperature ranges of decomposition, and quantify mass loss associated with the release of volatiles or decomposition products. For metal stearates, TGA can reveal dehydration steps at lower temperatures, followed by the main decomposition of the organic component at higher temperatures, leaving a metal oxide residue. netzsch.comdu.ac.in TGA is often performed under an inert nitrogen atmosphere to study decomposition without oxidative effects. up.ac.za

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA measure the heat flow to or from a sample compared to a reference as a function of temperature. up.ac.zamdpi.com These techniques detect endothermic and exothermic processes. For manganese stearate, DSC can identify:

Phase Transitions: Changes in the crystalline structure of the material.

Melting: The transition from a solid to a liquid state, observed as an endothermic peak. up.ac.za

Decomposition: Exothermic or endothermic events associated with the breakdown of the compound.

The complex thermal behavior of metal stearates, which can exist in various hydrated forms, often results in multiple endothermic events in a DSC curve. up.ac.zanetzsch.com These events can correspond to the release of surface and bound water, rotator phase transitions, and melting of different components or crystalline forms. up.ac.zanetzsch.com

| Technique | Parameter | Typical Value/Condition |

|---|---|---|

| TGA | Instrument | TA Instruments SDT-Q600 |

| Temperature Range | 20 °C to 700 °C | |

| Heating Rate | 10 °C·min⁻¹ | |

| Atmosphere | Nitrogen, 20 mL·min⁻¹ | |

| DSC | Instrument | Perkin Elmer Pyris 4000 |

| Temperature Range | 20 °C to 200 °C | |

| Heating Rate | 10 °C·min⁻¹ | |

| Atmosphere | Nitrogen, 20 mL·min⁻¹ |

Microscopic Techniques for Surface and Structural Analysis (e.g., SEM)

Microscopic techniques provide direct visualization of the morphology, particle size, and surface features of manganese octadecanoate. Scanning Electron Microscopy (SEM) is particularly valuable for this purpose.

Scanning Electron Microscopy (SEM)

SEM uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about the material's topography and morphology with high resolution. umn.edu For manganese stearate, SEM analysis can reveal:

Particle Morphology: The shape and structure of the crystalline or amorphous particles.

Particle Size and Distribution: The range of particle sizes within a sample.

Surface Texture: The smoothness, roughness, or porosity of the particle surfaces.

In studies of related metal stearates, SEM has been used to observe features such as the plate-like or needle-like shapes of different hydrate (B1144303) forms and to see how the lubricant is distributed when mixed with other particles. tabletingtechnology.comnih.gov When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental mapping, confirming the distribution of manganese on the surface of particles. umn.edu

Computational Modeling and Simulation of Molecular Interactions and Mechanisms (e.g., First-Principles Simulations)

Computational modeling provides molecular-level insights that complement experimental data. First-principles simulations, based on quantum mechanics (often Density Functional Theory, DFT), can be used to investigate the electronic structure, stability, and reactivity of manganese octadecanoate without prior experimental parameters. mdpi.comarxiv.org

While specific first-principles studies on simple manganese(II) octadecanoate are not widely published, this approach has been applied to more complex systems involving manganese-carboxylate bonds, demonstrating its potential. researchgate.netrsc.org Such simulations can be used to:

Model Molecular Geometry: Predict the bond lengths, bond angles, and coordination environment of the manganese ion with the stearate ligands.

Investigate Electronic Structure: Analyze the nature of the bonding between manganese and the carboxylate groups. rsc.org

Simulate Reaction Mechanisms: Computationally investigate the pathways of thermal decomposition or reactions with other molecules. For instance, studies on manganese-based metal-organic frameworks have used DFT to model how oxidative species interact with the manganese-carboxylate units, leading to structural degradation. rsc.org

Predict Spectroscopic Properties: Calculate vibrational frequencies that can be compared with experimental FT-IR and Raman spectra to aid in peak assignment.

For manganese octadecanoate, first-principles simulations could clarify how the long alkyl chains influence the crystal packing and how intermolecular forces affect the material's bulk properties.

Q & A

Basic: What are the established methods for synthesizing and characterizing manganese-octadecanoic acid complexes?

Methodological Answer:

- Synthesis : Octadecanoic acid (stearic acid) is often combined with manganese salts (e.g., manganese sulfate ) via solvent evaporation or emulsion-based techniques. For nanoparticle formulations, octadecanoic acid serves as a lipid matrix due to its high solubility (33.33% in melted form) and cost-effectiveness .

- Characterization :

- GC-MS : Used to identify octadecanoic acid in plant extracts, with retention times and peak percentages quantified (e.g., 8.39% in Mirabilis jalapa ).

- Solubility Studies : Critical for optimizing drug-lipid ratios (e.g., 1:3 ratio in solid lipid nanoparticles) .

- Spectroscopic Data : Reference NIST Chemistry WebBook for validated IR, NMR, and mass spectra .

Table 1: GC-MS Analysis of Octadecanoic Acid in Mirabilis jalapa Extract

| Compound | Percentage Composition |

|---|---|

| 9-Octadecenamide | 46.89% |

| Octadecanoic acid | 8.39% |

| Hexadecanoic acid | 6.40% |

Basic: Which analytical techniques are recommended to quantify octadecanoic acid in biological matrices?

Methodological Answer:

- GC-MS with Derivatization : Enhances volatility of fatty acids. Use methyl ester derivatives for improved chromatographic separation .

- Validation Parameters : Include recovery rates (96.8–103.3%), precision (RSD ≤2%), and linearity checks, as demonstrated in nanoparticle studies .

- Statistical Tools : Employ ANOVA with Tukey’s post-hoc test (P < 0.05) to compare replicates .

Advanced: How should researchers address non-normal data distributions in studies of manganese-octadecanoic acid interactions?

Methodological Answer:

- Data Transformation : Apply arcsine square root transformation to proportional data (e.g., pheromone gland chemical profiles) to meet ANOVA assumptions .

- Non-Parametric Tests : Use Wilcoxon signed-rank or Kruskal-Wallis tests if transformations fail.

- Software : Implement tools like JMP or SPSS for advanced diagnostics (e.g., Levene’s test for variance homogeneity) .

Advanced: How can contradictions in reported biological effects of octadecanoic acid be systematically resolved?

Methodological Answer:

- Meta-Analysis : Pool data from studies with comparable designs (e.g., odd-chain vs. even-chain fatty acid impacts on metabolism ).

- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or low-quality datasets .

- Mechanistic Studies : Use in vitro models (e.g., breast cancer stem cells ) to isolate variables like JAK2/STAT3 signaling pathways.

Advanced: What strategies ensure reproducibility in manganese-octadecanoic acid research?

Methodological Answer:

- Metadata Standards : Document sampling protocols, instrument calibration, and storage conditions per ICES guidelines (e.g., mesocosm experiment details ).

- Open Data Practices : Share raw datasets, code, and protocols via repositories linked to publications .

- Replication Frameworks : Use factorial experimental designs to test interactions between manganese oxidation states and fatty acid chain lengths .

Table 2: Optimization Parameters for Manganese-Octadecanoic Acid Nanoparticles

| Parameter | Optimal Value |

|---|---|

| Drug:Lipid Ratio | 1:3 |

| Emulsifier | PVA |

| Particle Size (nm) | <100 |

| Zeta Potential (mV) | Negative |

Basic: What are the key considerations for designing in vitro assays to study manganese-octadecanoic acid interactions?

Methodological Answer:

- Cell Line Selection : Use relevant models (e.g., MCF-7/SC for cancer studies ).

- Dose-Response Curves : Test manganese concentrations against octadecanoic acid solubility limits .

- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., known antioxidants).

Advanced: How can researchers evaluate the environmental impact of manganese-octadecanoic acid complexes in aquatic systems?

Methodological Answer:

- Mesocosm Experiments : Simulate ecosystems to monitor bioaccumulation and toxicity .

- Analytical Chemistry : Measure manganese speciation (e.g., Mn²⁺ vs. Mn³⁺) via ICP-MS alongside fatty acid degradation products .

- Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict ecotoxicity .

Basic: What statistical methods are essential for analyzing experimental data on manganese-octadecanoic acid systems?

Methodological Answer:

- Descriptive Statistics : Report mean ± SD for triplicate measurements .

- Hypothesis Testing : Apply one-way ANOVA with Tukey’s HSD for multi-group comparisons .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.007 PDI in nanoparticle sizing) .

Advanced: How can researchers integrate multi-omics data to study manganese-octadecanoic acid effects on metabolic pathways?

Methodological Answer:

- Transcriptomics : Profile genes regulated by fatty acid receptors (e.g., PPAR-γ) under manganese exposure .

- Metabolomics : Use LC-MS to quantify lipid intermediates and correlate with manganese bioavailability .

- Data Integration : Apply pathway enrichment tools (e.g., KEGG) to identify cross-talk between metal ions and lipid metabolism .

Advanced: What guidelines should be followed when publishing conflicting data on manganese-octadecanoic acid complexes?

Methodological Answer:

- Transparent Reporting : Disclose all experimental conditions (e.g., pH, temperature) to enable cross-study comparisons .

- Conflict Resolution Frameworks : Adopt CONSORT or STROBE guidelines for standardized data presentation .

- Peer Review : Engage domain experts to evaluate methodological rigor before submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.